molecular formula C9H6F3N3O B8297520 2-amino-4-(trifluoromethyl)phthalazin-1(2H)-one

2-amino-4-(trifluoromethyl)phthalazin-1(2H)-one

Cat. No. B8297520
M. Wt: 229.16 g/mol
InChI Key: STXNYKBDNAZIAT-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

A mixture of Example 11A and KOtBu (1 M in THF, 2.8 mL, 2.8 mmol) in THF (5 mL) was stirred for 60 min, and O-(diphenylphosphoryl)hydroxylamine (0.680 mg, 0.348 mmol) was added and stirred for 1 hour. The mixture was diluted with EtOAc, washed with 1 N NaOH and water, dried (Na2SO4), and concentrated to give the title compound as a white solid (402 mg) which was used without purification. 1H NMR (300 MHz, DMSO-d6) δ 8.45-8.35 (m, 1H), 8.10-7.92 (m, 3H), 6.58 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.68 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[NH:5][N:4]=1.CC([O-])(C)C.[K+].C1(P(O[NH2:37])(C2C=CC=CC=2)=O)C=CC=CC=1>C1COCC1.CCOC(C)=O>[NH2:37][N:5]1[N:4]=[C:3]([C:2]([F:1])([F:14])[F:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NNC(C2=CC=CC=C12)=O)(F)F
Name
Quantity
2.8 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.68 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)ON
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 N NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NN1C(C2=CC=CC=C2C(=N1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 402 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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